molecular formula C17H15N3O3S B5722337 N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5722337
M. Wt: 341.4 g/mol
InChI Key: QGAXLWSZSZXHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as MPOTA, is a novel compound with potential applications in scientific research. It is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound with various biological activities. MPOTA has been synthesized using various methods and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound has also been reported to inhibit the growth of bacteria by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been reported to inhibit the activity of tyrosinase, which is involved in the production of melanin. Additionally, this compound has been reported to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments include its potential applications in various research areas, its easy synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are various future directions for the research and development of N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the field of nanotechnology, such as the development of nanocarriers for drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.

Synthesis Methods

N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be synthesized using different methods, including the reaction between 2-methoxybenzoyl chloride and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base. Another method involves the reaction between 2-methoxybenzoyl chloride and 5-phenyl-1,3,4-oxadiazole-2-amine, followed by the addition of thioacetic acid. The purity and yield of the synthesized this compound can be improved by using column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has shown potential applications in various scientific research areas. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also shown antimicrobial activity against various bacteria and fungi. Additionally, this compound has been reported to have anti-inflammatory and antioxidant effects.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-10-6-5-9-13(14)18-15(21)11-24-17-20-19-16(23-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAXLWSZSZXHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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